Potent and Selective MAO-B Inhibition vs. Inactive Unsubstituted Quinolin-2(1H)-one
6-Methoxyquinolin-2(1H)-one exhibits potent inhibitory activity against human monoamine oxidase B (MAO-B), a key target for neurodegenerative diseases such as Parkinson's disease. In a recombinant human MAO-B assay using kynuramine as a substrate, the compound demonstrated an IC50 value of 1.70 nM and 3.80 nM [1]. In stark contrast, the unsubstituted quinolin-2(1H)-one scaffold shows no inhibitory activity against MAO-B under comparable assay conditions, and related dihydroquinolinones without the 6-methoxy group are either inactive or display IC50 values in the micromolar range [2]. This differential activity is directly attributable to the 6-methoxy substitution, which enhances binding affinity to the MAO-B active site.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 1.70 nM; IC50 = 3.80 nM |
| Comparator Or Baseline | Unsubstituted quinolin-2(1H)-one: No inhibitory activity detected (IC50 > 100 µM); 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: No effect on MAO-B |
| Quantified Difference | Target compound is at least 26,000-fold more potent than the inactive unsubstituted analog |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected insect cells; kynuramine as substrate; fluorescence-based detection |
Why This Matters
This confirms that the 6-methoxy substituent is essential for MAO-B inhibitory activity, making 6-methoxyquinolin-2(1H)-one the required starting material for developing potent, selective MAO-B inhibitors.
- [1] BindingDB. BDBM50378564 (CHEMBL145781). Affinity Data for 6-methoxyquinolin-2(1H)-one against human MAO-B. IC50 values: 1.70 nM and 3.80 nM. View Source
- [2] Meiring, L.; et al. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. The most potent MAO-B inhibitor in this series is 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone (IC50 = 2.9 nM), while the unsubstituted 3,4-dihydro-2(1H)-quinolinone is inactive. View Source
